molecular formula C21H22N2O3 B2956610 2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421528-02-0

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2956610
CAS RN: 1421528-02-0
M. Wt: 350.418
InChI Key: CQLLTBOKYZMKSP-UHFFFAOYSA-N
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Description

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antitumor and Antimycobacterial Activities

  • Antitumor Potential : A study by Bin, H. (2015) discusses the synthesis of a compound with potential antitumor effects, emphasizing the importance of key steps like ring closing, reduction, and acylation reactions in its development. This research aligns with the exploration of benzamide derivatives for cancer therapy (Bin, H. (2015)).
  • Antimycobacterial Properties : Moreth, M. et al. (2014) synthesized hydroxyethylsulfonamides derived from Boc-phenylalanine epoxide, demonstrating their activity against M. tuberculosis. This highlights the significance of free amino groups and sulphonamide moieties for biological activity (Moreth, M., Gomes, C., et al. (2014)).

Synthesis and Characterization

  • Synthetic Approaches : Research by Soni, J. et al. (2015) on the synthesis of quinuclidinone derivatives as potential anti-cancer agents underlines the role of specific intermediates and synthetic techniques. This adds to the understanding of benzamide synthesis processes (Soni, J., Sanghvi, S., et al. (2015)).
  • Electrochemical Properties : A study by Hsiao, S. and Wang, H. (2016) details the electropolymerization of monomers including benzamides, contributing to the knowledge of electrochemical properties of these compounds (Hsiao, S., & Wang, H. (2016)).

Medicinal Chemistry

  • Drug Stability and Degradation : Bolognese, A. et al. (2009) conducted a study on the degradation of bortezomib, a peptidomimetic boronic drug, under clinical conditions. This research is crucial for understanding the stability of benzamide-related drugs (Bolognese, A., Esposito, A., et al. (2009)).

Chemical Reactions and Mechanisms

  • Oxygen Exchange in Benzamides : McClelland, R. A. (1975) explored the acid-catalyzed hydrolysis of benzamide and concurrent carbonyl oxygen exchange. This contributes to the understanding of reaction mechanisms involving benzamides (McClelland, R. A. (1975)).

properties

IUPAC Name

2-[4-(2-phenylbutanoylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-17(16-10-4-3-5-11-16)21(25)23-14-8-9-15-26-19-13-7-6-12-18(19)20(22)24/h3-7,10-13,17H,2,14-15H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLLTBOKYZMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-Phenylbutanamido)but-2-yn-1-yl)oxy)benzamide

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